molecular formula C13H10N2O B1298088 4-(1H-benzimidazol-2-yl)phenol CAS No. 6504-13-8

4-(1H-benzimidazol-2-yl)phenol

Cat. No.: B1298088
CAS No.: 6504-13-8
M. Wt: 210.23 g/mol
InChI Key: REOGMBVECOGANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzimidazol-2-yl)phenol is a compound that features a benzimidazole ring fused to a phenol group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

DNA Topoisomerase I Inhibition

4-(1H-Benzimidazol-2-yl)phenol and its derivatives exhibit significant biological properties, including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Notably, several benzimidazole derivatives, including this compound, have been identified as potent inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial in DNA replication and cell division processes. Such inhibitory properties hold potential for the development of new chemotherapeutic agents (Alpan, Gunes, & Topçu, 2007).

Carbonic Anhydrase Inhibition

New phenolic Mannich bases incorporating benzimidazole, synthesized from this compound, have demonstrated moderate inhibitory properties against human carbonic anhydrase isoforms. This enzyme is involved in various physiological processes like respiration and acid-base balance. Thus, these compounds have potential therapeutic applications in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul, Yazıcı, Tanc, & Supuran, 2016).

Photophysical Properties

This compound derivatives have been utilized in studying photophysical properties. They exhibit excited state intra-molecular proton transfer (ESIPT) pathway with unique absorption and emission characteristics. Such properties are significant in the development of fluorescent materials and sensors, with potential applications in bioimaging and environmental monitoring (Padalkar et al., 2011).

Synthesis and Characterization of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have been synthesized and characterized for their potential in DNA binding and antimicrobial properties. They have been shown to interact with DNA, which may be valuable in understanding and developing new approaches in gene therapy and pharmacology (Mahmood et al., 2019).

Fluorescent Sensors

Derivatives of this compound have been developed as fluorescent sensors, capable of detecting specific metal ions like Al3+ and Zn2+. Such sensors are valuable in environmental monitoring, industrial processes, and biomedical diagnostics (Suman et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “4-(1H-benzimidazol-2-yl)phenol” is not available in the retrieved papers, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with p-hydroxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of catalysts to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzimidazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catal

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOGMBVECOGANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419805
Record name 4-(1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6504-13-8
Record name 4-(1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1,2-diaminobenzene (25.17 g, 0.233 mol), phenyl-4-hydroxphenylbenzoate (50.17 g, 0.234 mol), diphenylsulfone (121.15 g), and toluene (100 ml) were heated under a nitrogen atmosphere for 16 hours at 150° C. The toluene was removed and the temperature increased to 260° C. and maintained for two and one-half hours. A vacuum was subsequently applied and the temperature increased to 290° C. and maintained for one and one-half hours. The warm reaction mixture was precipitated in toluene, washed in hot toluene, and subsequently dried at 110° C. to afford 45.00 g (92% crude yield) of a red-tan powder, m.p. (DTA) 279° C. (broad). The solid was recrystallized from 40% aqueous ethanol using charcoal to afford a light tan crystalline product (31.46 g, 64% yield). The compound exhibited a sharp melt by DTA with an endothermic minimum at 280° C. Anal. calcd for C13H10N2O: C, 74.27%; H, 4.79%; N, 13.32%; Found: C, 74.21%; H, 4.75%; N, 13.21%.
Quantity
25.17 g
Type
reactant
Reaction Step One
Quantity
121.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

A mixture of 324 g (0.3 mol) of o-phenylenediamine, 67.5 g (0.36 mol) of benzene carboximidoic acid, 4 hydroxy-, methyl ester hydrochloride and 450 ml of glacial acetic acid was stirred at reflux for two hours. After standing overnight at room temperature the hydrochloride salt of the benzimidazole was collected by filtration, washed with acetic acid, and finally ether. The hydrochloride salt of the product was suspended in 450 ml of dilute ammonium hydroxide, stirred for one hour at room temperature, and chilled briefly. The product was collected and the filter cake was treated with charcoal during recrystallization from a 2:1 water-alcohol mixture. Filtration gave 45.9 g (73%) of 4-(1H-benzimidazol-2-yl)phenol (mp 286°-289° C.) and a second crop of 2.8 g on standing.
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
67.5 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

N,N'-Bis(p-propoxybenzoyl)-o-phenylenediamine (m.p. 196° C.) [prepared in 86% yield from p-propoxybenzoyl chloride and o-phenylenediamine was heated (200° C.) for four hours with concentrated hydrochloric acid. Mixture was cooled, neutralized with sodium bicarbonate and filtered. Recrystallization from ethanol gave 2-(p-hydroxyphenyl)benzimidazole (Yield 76%, m.p. 286°-288° C.). A well stirred mixture of 2-(p-hydroxyphenyl)benzimidazole (0.1 mole), iodoethane (0.1 mole) and sodium bicarbonate (0.12 mole) in 200 ml of acetone was refluxed overnight, filtered and the acetone removed on the steam bath. The isolated 2-(p-hydroxyphenyl)-1-methylbenzimidazole was reacted with 4-(2-bromoethoxy)-2-hydroxybenzophenone as in Example 1 to produce 4-{2-[4-(1-ethyl-2-benzimidazolyl)phenoxy]ethoxy}-2-hydroxybenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
4-(1H-benzimidazol-2-yl)phenol
Reactant of Route 3
Reactant of Route 3
4-(1H-benzimidazol-2-yl)phenol
Reactant of Route 4
Reactant of Route 4
4-(1H-benzimidazol-2-yl)phenol
Reactant of Route 5
Reactant of Route 5
4-(1H-benzimidazol-2-yl)phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(1H-benzimidazol-2-yl)phenol
Customer
Q & A

Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?

A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.

Q2: How does the structure of this compound derivatives influence their carbonic anhydrase inhibitory activity?

A2: The research focuses on Mannich base derivatives of this compound []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.